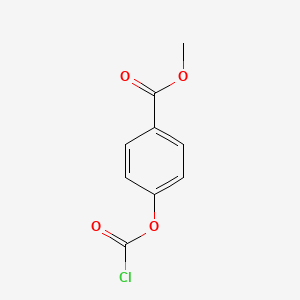
4-Methoxycarbonylphenyl chloroformate
Descripción general
Descripción
4-Methoxycarbonylphenyl chloroformate, also known as Methyl 4-chlorocarbonyloxybenzoate, is a chemical compound with the empirical formula C9H7ClO4 . It has a molecular weight of 214.60 . This compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxycarbonylphenyl chloroformate is represented by the SMILES stringCOC(=O)c1ccc(OC(Cl)=O)cc1 . The InChI representation is 1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 . Physical And Chemical Properties Analysis
4-Methoxycarbonylphenyl chloroformate is a solid substance . It has a melting point of 51-54°C and a boiling point of 103-106°C at 4 mmHg . It is recommended to store this compound at 2-8°C .Aplicaciones Científicas De Investigación
Peptide Synthesis
4-Methoxycarbonylphenyl chloroformate: is widely used in peptide synthesis . It acts as a coupling agent that facilitates the formation of peptide bonds between amino acids. This compound is particularly useful for synthesizing peptides with complex structures, as it can improve yield and reduce side reactions.
Protecting Group Chemistry
In organic synthesis, protecting groups are pivotal, and 4-Methoxycarbonylphenyl chloroformate serves as a protecting agent for carboxylic acids . It protects the carboxylic group from unwanted reactions during synthetic procedures, allowing chemists to manipulate other parts of the molecule without interference.
Drug Development
This compound finds its application in the development of pharmaceuticals. It is used to modify the chemical structure of drug molecules, enhancing their pharmacokinetic properties or reducing their toxicity .
Material Science
In material science, 4-Methoxycarbonylphenyl chloroformate is used to modify the surface properties of materials . It can be used to introduce carboxylate groups onto surfaces, which can alter adhesion, wettability, and other surface characteristics important for material applications.
Analytical Chemistry
4-Methoxycarbonylphenyl chloroformate: is utilized as a derivatization agent in analytical chemistry . It reacts with various functional groups, making them more detectable by instruments such as mass spectrometers or chromatography systems.
Bioconjugation
This compound is employed in bioconjugation techniques where it is used to link biomolecules to other compounds or surfaces . This is particularly useful in creating targeted drug delivery systems or diagnostic tools.
Agricultural Chemistry
In agricultural chemistry, 4-Methoxycarbonylphenyl chloroformate can be used to synthesize agrochemicals . These synthesized compounds can serve as pesticides or herbicides, contributing to crop protection strategies.
Environmental Science
Lastly, this compound is instrumental in environmental science research. It can be used to create chemical tracers that help in tracking pollution sources or studying environmental processes .
Safety and Hazards
4-Methoxycarbonylphenyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is intended for research use only and not for medicinal, household, or other uses . No other specific safety and hazard information is provided in the search results.
Mecanismo De Acción
Target of Action
It is known that chloroformates, the class of compounds to which 4-methoxycarbonylphenyl chloroformate belongs, are often used in peptide synthesis . This suggests that the compound may interact with amino acids or peptides during its action.
Mode of Action
Chloroformates are known to be reactive compounds possessing both acid chloride and alkyl substituents . They are soluble in organic solvents and hydrolyze in water .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 103-106 °c/4 mmhg . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxycarbonylphenyl chloroformate . For instance, its reactivity may be affected by the presence of water, given that chloroformates are known to hydrolyze in water . Additionally, its stability may be influenced by temperature, as it is a solid at room temperature and has a specific boiling point .
Propiedades
IUPAC Name |
methyl 4-carbonochloridoyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBQEZMYRAXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185072 | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonylphenyl chloroformate | |
CAS RN |
31140-40-6 | |
| Record name | 4-Methoxycarbonylphenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31140-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031140406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[(chlorocarbonyl)oxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

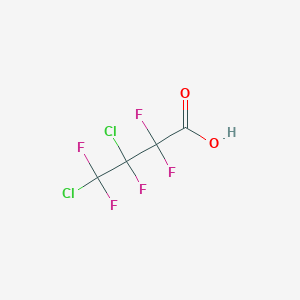
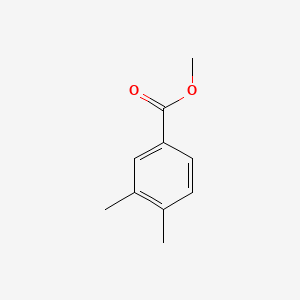
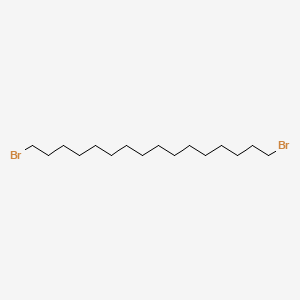
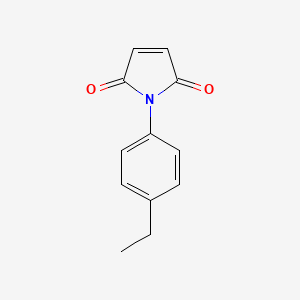

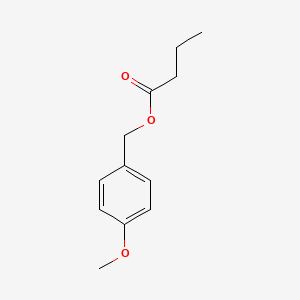


![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)

![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

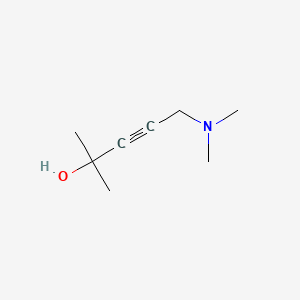
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)